Bariumphosphite

Description

Overview of Phosphite (B83602) Chemistry and Barium Systems in Advanced Materials

Phosphite chemistry centers around the phosphite ion, which contains phosphorus in a lower oxidation state (+3) compared to the more prevalent phosphate (B84403) ion (+5). vulcanchem.com This fundamental difference imparts distinct chemical properties, including a propensity for phosphites to act as reducing agents and to form unique coordination complexes. researchgate.net Phosphites are salts derived from phosphorous acid (H₃PO₃) and can form polyanionic tetrahedral structures that may polymerize into complex superstructures. aip.org In materials science, phosphite-based compounds are explored for creating advanced materials like nanomaterials and ceramics, which can exhibit enhanced thermal stability and conductivity. lmu.edu

Barium, an alkaline earth metal, is well-established in the development of advanced materials. wikipedia.org Its compounds are integral to a wide array of applications, including the production of pigments, glass, ceramics, and electronics. epomaterial.comnih.gov For instance, barium titanate is a key ferroelectric material, while barium sulfate (B86663) is widely used as a filler and in medical imaging. wikipedia.org The combination of barium with phosphorus-based anions, such as in barium phosphate (Ba₃(PO₄)₂), has led to materials used in specialized glasses, pulsed lasers, and as host materials for phosphors. wikipedia.orgextramarks.com The investigation of barium in a phosphite system, therefore, represents a logical extension of this research, exploring how the different oxidation state of phosphorus modifies the properties and potential applications of the resulting material.

Historical Context and Evolution of Barium Phosphite Research

The history of barium phosphite is intrinsically linked to the broader history of phosphorus chemistry. The discovery of elemental phosphorus is credited to Hennig Brand in 1669, who isolated the glowing substance from urine. britannica.comrsc.orgsciencehistory.org This "cold fire" was a chemical curiosity for over a century until its role in bones was identified and methods were developed to produce it from phosphate rock. britannica.comgutenberg.org

The study of phosphorus compounds evolved significantly, leading to the differentiation between various phosphorus oxyacids and their corresponding salts. By the mid-19th century, chemists had established the chemistry of various phosphoric acids, including ortho-, pyro-, and metaphosphoric acids. gutenberg.org Research into compounds with lower phosphorus oxidation states, like phosphites and phosphonates (which feature a stable carbon-phosphorus bond), followed. wikipedia.org The synthesis of bisphosphonates was first reported in 1897. wikipedia.org

Specific research focusing on individual metal phosphites, such as barium phosphite, is a more recent development, emerging from the systematic exploration of inorganic chemistry and the quest for new materials. acs.org The evolution of advanced synthetic techniques, such as hydrothermal synthesis, has enabled the creation of novel metal phosphites with complex, open-framework structures, driving contemporary interest in compounds like barium phosphite. iucr.orghkust.edu.hk

Significance of Barium Phosphite in Inorganic Chemistry and Materials Science

The significance of barium phosphite lies in its distinct identity compared to its phosphate analogue. The phosphite anion (HPO₃²⁻) gives the compound different structural and chemical properties. vulcanchem.com Unlike the highly insoluble barium phosphate, barium phosphite exhibits solubility in water. chemicalbook.com This characteristic influences its synthesis, which may require vacuum evaporation to isolate the solid form. chemicalbook.com

From a materials science perspective, metal phosphonates and phosphites are recognized for their potential in creating inorganic-organic hybrid polymeric materials. mdpi.com These materials often exhibit high thermal and chemical stability. mdpi.com The study of alkaline earth metal phosphonates, including barium systems, is driven by their potential applications in areas such as catalysis, ion exchange, and nanotechnology. uoc.gr The ability of the phosphite group to form more open or interrupted structural frameworks compared to phosphates presents opportunities for designing novel porous materials with tailored properties.

Detailed research into barium phosphite specifically contributes to a deeper understanding of structure-property relationships within the broader family of alkaline earth metal phosphites. Its study provides valuable data points for comparing how cation size and electronegativity influence the formation and stability of phosphite-based crystal structures.

Data Tables

Table 1: Chemical Identifiers for Barium Phosphite

| Identifier | Value |

|---|---|

| CAS Number | 26946-37-2 vulcanchem.com |

| Chemical Name | Barium Phosphite vulcanchem.com |

| Synonyms | Barium phosphonate (B1237965) vulcanchem.com |

| Molecular Formula | BaHPO₃ or Ba(H₂PO₃)₂ vulcanchem.comquora.com |

| Molecular Weight | 217.31 g/mol (for BaHPO₃) vulcanchem.com |

Table 2: Comparison of Barium Phosphite and Barium Phosphate

| Property | Barium Phosphite | Barium Phosphate |

|---|---|---|

| Anion | Phosphite (e.g., HPO₃²⁻) vulcanchem.com | Phosphate (PO₄³⁻) byjus.com |

| Phosphorus Oxidation State | +3 vulcanchem.com | +5 vulcanchem.com |

| Molecular Formula | BaHPO₃ or Ba(H₂PO₃)₂ vulcanchem.com | Ba₃(PO₄)₂ byjus.com |

| Water Solubility | Soluble chemicalbook.com | Insoluble wikipedia.orgbyjus.com |

| Primary Use/Interest | Research in novel framework materials, catalysis uoc.gr | Production of specialty glasses, pulsed lasers, phosphors wikipedia.orgbyjus.com |

Structure

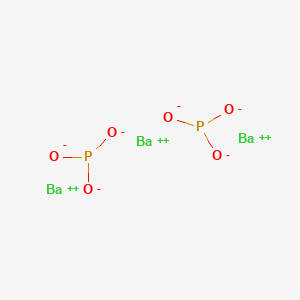

2D Structure

Properties

Molecular Formula |

Ba3O6P2 |

|---|---|

Molecular Weight |

569.9 g/mol |

IUPAC Name |

barium(2+);diphosphite |

InChI |

InChI=1S/3Ba.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |

InChI Key |

FAARTQSZKSBAOS-UHFFFAOYSA-N |

Canonical SMILES |

[O-]P([O-])[O-].[O-]P([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Barium Phosphite and Its Hydrates

Direct Reaction Pathways for Barium Phosphite (B83602) Synthesis

Direct reaction pathways represent some of the most straightforward methods for producing barium phosphite. These typically involve the reaction of a barium-containing compound with phosphorous acid.

Reactions of Barium Carbonate with Phosphorous Acid

A primary and efficient method for synthesizing barium phosphite involves the direct reaction of barium carbonate (BaCO₃) with phosphorous acid (H₃PO₃). In this reaction, barium carbonate is treated with an aqueous solution of phosphorous acid. The reaction proceeds under standard laboratory conditions, yielding barium phosphite, water (H₂O), and carbon dioxide (CO₂) as a gaseous byproduct.

This method is valued for its simplicity and the direct formation of the desired product.

Reactions of Barium Halides with Phosphorous Acid and Phosphite Salts

Barium halides, such as barium chloride (BaCl₂), can also serve as starting materials for the synthesis of barium phosphite. This is typically achieved through a precipitation reaction when an aqueous solution of a barium halide is mixed with a solution containing phosphite ions. For instance, reacting barium chloride with ammonium (B1175870) phosphite in an aqueous solution leads to the precipitation of barium phosphite hydrate.

The reaction is represented by the following equation: BaCl₂ (aq) + (NH₄)₂HPO₃ (aq) → BaHPO₃ (s) + 2NH₄Cl (aq)

This pathway is effective for isolating the product as a solid from the reaction mixture.

Precipitation Methods for Barium Phosphite Formation

Precipitation is a common and effective technique for the formation and isolation of barium phosphite, which has low solubility in water. This method involves combining aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble phosphite salt, like ammonium phosphite. The reaction results in the formation of a solid precipitate of barium phosphite, often as a hydrate, which can then be separated from the solution by filtration.

A representative precipitation reaction is: BaCl₂ (aq) + 2NH₄HPO₃ (aq) → Ba(H₂PO₃)₂·0.5H₂O (s) + 2NH₄Cl (aq)

This method allows for the controlled formation of the product and is a cornerstone of inorganic salt synthesis.

Green Chemistry Approaches and Sustainable Synthesis of Barium Phosphite

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce energy consumption, avoid hazardous materials, and minimize waste.

Mechanochemical Reduction of Condensed Phosphates

A novel and sustainable route to producing phosphite involves the mechanochemical reduction of condensed phosphates. acs.orgresearchgate.net This method bypasses the energy-intensive and hazardous traditional processes that rely on white phosphorus (P₄) as an intermediate. acs.org In this approach, condensed phosphates like sodium trimetaphosphate (Na₃P₃O₉) or sodium pyrophosphate (Na₄P₂O₇) are milled with a metal hydride, such as potassium hydride (KH), under solvent-free conditions. nih.govchemrxiv.org This direct reduction yields phosphite, which can then be easily isolated as barium phosphite due to its insolubility. acs.orgnih.gov

This process is significant as it offers a more sustainable way to access reduced phosphorus compounds and potentially close the modern phosphorus cycle. acs.orgresearchgate.net Research has demonstrated varying yields depending on the specific condensed phosphate (B84403) used as a starting material. nih.govchemrxiv.org

Table 1: Phosphite Yields from Mechanochemical Reduction of Various Condensed Phosphates

| Condensed Phosphate Starting Material | Reagent | Optimized Phosphite Yield (based on total P content) |

| Sodium Trimetaphosphate (Na₃P₃O₉) | Potassium Hydride (KH) | 44% |

| Sodium Triphosphate (Na₅P₃O₁₀) | Potassium Hydride (KH) | 58% |

| Sodium Pyrophosphate (Na₄P₂O₇) | Potassium Hydride (KH) | 44% |

| Sodium Fluorophosphate (Na₂PO₃F) | Potassium Hydride (KH) | 84% |

| Sodium Polyphosphate ("(NaPO₃)n") | Potassium Hydride (KH) | 55% |

Data sourced from studies on mechanochemical hydride phosphorylation. nih.gov

Solvent-Free Synthetic Techniques

The mechanochemical reduction described above is a prime example of a solvent-free synthetic technique. acs.orgchemrxiv.org By eliminating the need for solvents, these methods significantly reduce chemical waste and the environmental impact associated with solvent production and disposal. acs.orgresearchgate.net The process involves the direct physical grinding or milling of solid reactants, where the mechanical energy input drives the chemical reaction. acs.org This approach is a key principle of green chemistry and represents a significant advancement in the sustainable production of chemicals like barium phosphite. chemrxiv.org

Utilization of Bioproduced Polyphosphates as Precursors

The synthesis of barium phosphite can leverage precursors derived from biological processes, specifically through the use of polyphosphates (polyP) generated by microorganisms. An environmentally friendly and scalable method for producing these precursors involves using the yeast Saccharomyces cerevisiae. nih.gov This process relies on a "polyP hyperaccumulation" strategy, which involves two key steps. nih.gov First, the yeast is starved in a phosphate-free medium. Subsequently, the starved cells are introduced to a phosphate-containing medium, where they exhibit an enhanced uptake of phosphate, polymerizing it intracellularly into polyphosphate. nih.gov This method can yield a significant amount of polyP, reaching up to 26.5% of the yeast's cell dry weight. nih.gov

Once produced, these water-soluble biogenic polyphosphates can be liberated from the yeast cells and utilized as the phosphate source for the synthesis of barium compounds. nih.gov The general principle involves the reaction of these biologically-derived phosphate ions with barium cations in a solution to form the desired barium phosphite precipitate. chalcogen.ro This biotechnological approach offers a sustainable alternative to chemically synthesized phosphate precursors.

Hydrothermal Synthesis Routes for Crystalline Barium Phosphite

Hydrothermal synthesis is a versatile method for producing single-crystalline inorganic materials, including various barium compounds. tsijournals.comtsijournals.com This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel known as an autoclave. tsijournals.com For the synthesis of crystalline barium phosphite, a mixed solution of a soluble barium salt, such as barium nitrate (B79036) or barium chloride, and a phosphite source would be prepared in deionized water. tsijournals.com

The process parameters are critical for controlling the crystallinity, morphology, and size of the final product. Key variables include temperature, reaction time, pH, and the concentration of precursors. nih.gov For instance, in the synthesis of other barium compounds, temperatures can range from 80°C to 160°C, with reaction times extending from a few hours to 24 hours. tsijournals.comnih.gov The pH can be adjusted using agents like urea, which slowly decomposes to raise the pH and facilitate a controlled precipitation. tsijournals.com Surfactants, such as cetyltrimethylammonium bromide (CTAB), may also be introduced as morphology-directing agents to influence the shape of the resulting crystals. tsijournals.com Following the hydrothermal treatment in the autoclave, the resulting product is washed with deionized water and ethanol (B145695) and then dried to obtain the crystalline barium phosphite. tsijournals.com Post-growth annealing at high temperatures can further promote the material's crystallization. tsijournals.com

Biomimetic Synthesis Strategies Involving Microorganisms

Biomimetic synthesis utilizes biological systems or molecules to direct the formation of inorganic materials. Nanoparticles of barium phosphates have been successfully prepared using a bio-inspired approach involving the bacterium Bacillus subtilis. chalcogen.ro In this method, the bacteria are cultured in a solution containing a phosphate substrate. chalcogen.ro The metabolic activity of the microorganisms leads to the decomposition of the substrate, releasing phosphate ions (such as HPO₄²⁻ and PO₄³⁻) and bioactive macromolecules into the solution. chalcogen.ro

After separating the bacterial cells via centrifugation, a solution of barium chloride dihydrate (BaCl₂·2H₂O) is added to the supernatant. chalcogen.ro The biomacromolecules present in this supernatant act as templates, playing a crucial role in regulating the nucleation, growth, and aggregation of the barium phosphate crystals. chalcogen.roasianpubs.org The pH of the solution is a critical parameter that influences the size of the resulting nanoparticles. chalcogen.ro Research has shown that by adjusting the pH of the centrifuged solution between 7 and 11, barium phosphate nanoparticles with varying crystallite sizes can be produced. chalcogen.ro This method provides a novel route to synthesize nanostructured barium phosphates where the organic matrix from the microorganisms directs the crystal formation process. chalcogen.roasianpubs.org

Table 1: Influence of pH on Barium Phosphate Nanoparticle Crystallite Size This interactive table details the average crystallite size of barium phosphate nanoparticles synthesized via a biomimetic route at different pH values of the centrifuged supernatant solution. chalcogen.ro

| pH of Solution | Average Crystallite Size (nm) |

|---|---|

| 7 | 48.56 |

| 8 | 36.60 |

| 9 | 31.89 |

| 10 | 33.27 |

Optimization of Barium Phosphite Synthesis Parameters and Reaction Efficiency

Optimizing reaction conditions is essential for maximizing the yield, purity, and desired characteristics of synthesized barium phosphite. A systematic approach, such as a single-factor optimization method, can be employed where physicochemical parameters are varied individually to determine their effect on the synthesis. frontiersin.org Key parameters that significantly influence the outcome of the reaction include precursor concentration, temperature, reaction time, and pH. frontiersin.org

For instance, in a hydrothermal synthesis, the temperature can affect the rate of crystal nucleation and growth. nih.gov Similarly, the reaction time must be sufficient to allow for the complete formation of the desired product; extending the time can promote better crystal growth and morphology. nih.gov The concentration of the barium salt and the phosphite source is also critical; an optimal ratio is necessary for high-yield synthesis. nih.gov The pH level influences the speciation of phosphate ions in the solution and can be a determining factor in the final product's phase and structure. chalcogen.ro The choice of solvent can also impact reaction efficiency, with some reactions performing best under solvent-free conditions, while others require specific polar or non-polar media. researchgate.net Through the systematic investigation of these parameters, a set of optimal conditions can be identified to ensure an efficient and controlled synthesis of barium phosphite. nih.gov

Table 2: Example of Optimized Conditions for Hydrothermal Synthesis of a Barium Compound This interactive table shows a set of optimized parameters determined for the successful hydrothermal synthesis of sub-micron spherical Barium Fluoride (BaF₂), illustrating the types of variables controlled in such processes. nih.gov

| Parameter | Optimized Value |

|---|---|

| pH | 14 |

| Precursor Molar Ratio (EDTA-2Na : Ba²⁺) | 1 : 1 |

| Ba(OH)₂ Concentration | 0.1 mol L⁻¹ |

| HF Concentration | 2.0 mol L⁻¹ |

| Hydrothermal Temperature | 80 °C |

Crystallographic Analysis and Structural Elucidation of Barium Phosphite Compounds

Single Crystal X-ray Diffraction Studies of Barium Phosphite (B83602)

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline solids. For barium phosphite, this technique has been instrumental in resolving the exact spatial coordinates of each atom within the crystal, leading to a comprehensive understanding of its three-dimensional framework. The primary compound studied through this method is barium dihydrogen phosphite hemihydrate, Ba(H₂PO₃)₂·0.5H₂O. researchgate.netresearchgate.net

The foundational crystallographic data for barium dihydrogen phosphite hemihydrate were established through SCXRD analysis. The compound crystallizes in the monoclinic system, and its structure is defined by specific unit cell dimensions and angles. researchgate.net The space group was identified as P2₁/n, which dictates the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. researchgate.net

Table 1: Unit Cell Parameters for Barium Dihydrogen Phosphite Hemihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.2351(8) Å |

| b | 8.1652(5) Å |

| c | 11.5312(8) Å |

| α | 90° |

| β | 118.019(1)° |

| γ | 90° |

Data sourced from Ouarsal et al., 2002. researchgate.net

The analysis reveals a complex coordination environment for the barium ions. The structure contains two crystallographically independent Ba²⁺ cations, both of which are ninefold-coordinated by oxygen atoms. researchgate.netimist.ma This high coordination number is a significant feature of the structure.

Ba1 Site : The coordination sphere of the first barium ion (Ba1) is composed of oxygen atoms from seven different monodentate dihydrogen phosphite (H₂PO₃⁻) groups and two water molecules. researchgate.net

Ba2 Site : The second barium ion (Ba2) is surrounded by oxygen atoms from six monodentate and one bidentate dihydrogen phosphite ligand. researchgate.net

The average barium-oxygen (Ba-O) bond distances for the Ba1 and Ba2 sites are 2.83(11) Å and 2.86(10) Å, respectively. researchgate.net These nine-coordinate polyhedra are linked together, and two neighboring BaO₉ units, related by a center of symmetry, share an edge to form a Ba₂O₁₆ dimer. researchgate.net These dimers are further connected, ultimately building a robust three-dimensional network. researchgate.netresearchgate.netresearchgate.net

Hydrogen bonding plays a significant role in the crystal structure of barium dihydrogen phosphite hemihydrate. The presence of water molecules in the crystal lattice, confirmed during the structural refinement where their hydrogen atoms were located, indicates their involvement in a hydrogen-bonding network. researchgate.net These interactions, along with weaker van der Waals forces, contribute to the cohesion and stability of the three-dimensional structure. The network involves the water molecules acting as hydrogen bond donors to the oxygen atoms of the dihydrogen phosphite anions, linking different components of the framework.

Powder X-ray Diffraction for Phase Purity and Structural Confirmation

Powder X-ray diffraction (PXRD) is a vital analytical tool used to confirm the phase purity of a bulk crystalline sample and to verify its crystal structure. For barium dihydrogen phosphite hemihydrate, PXRD is employed after synthesis to ensure that the resulting crystalline powder consists of the single, desired phase and is free from crystalline impurities or unreacted starting materials. researchgate.netimist.ma

The technique involves directing X-rays at a finely ground powder of the material. The diffraction pattern produced, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline compound. This experimental pattern can be compared to a theoretical pattern calculated from the single-crystal structure data (such as that in Table 1). A close match between the experimental and calculated patterns confirms that the bulk material has the same crystal structure as determined by SCXRD and verifies its phase purity. imist.ma

Comparative Crystallography with Related Metal Phosphites

Comparing the crystal structure of barium phosphite with other alkaline earth metal phosphites reveals interesting structural trends related to cation size. While barium dihydrogen phosphite hemihydrate features a dense, three-dimensional network, the structures of its strontium and calcium analogues are notably different.

Strontium Dihydrogen Phosphite (Sr(H₂PO₃)₂) : This compound crystallizes in a layered structure. researchgate.net The strontium ion is eightfold-coordinated by oxygen atoms, a lower coordination number than that of barium. researchgate.net The dihydrogen phosphite anions link the SrO₈ polyhedra to form two-dimensional sheets, in contrast to the 3D framework of the barium compound.

Calcium Dihydrogen Phosphite Monohydrate (Ca(H₂PO₃)₂·H₂O) : Similar to the strontium analogue, the calcium compound also exhibits a two-dimensional layered structure, with the layers held together by hydrogen bonds.

This structural variation highlights the role of the metallic cation's ionic radius in determining the final crystal architecture. The larger ionic radius of Ba²⁺ allows for a higher coordination number (9) and facilitates the formation of a more complex and interconnected three-dimensional framework. In contrast, the smaller Sr²⁺ and Ca²⁺ cations adopt lower coordination numbers (e.g., 8 for Sr²⁺) and form simpler, layered (2D) structures.

Table 2: Structural Comparison of Alkaline Earth Dihydrogen Phosphites

| Compound | Crystal System | Space Group | Coordination Number of Cation | Structural Dimensionality |

|---|---|---|---|---|

| Ba(H₂PO₃)₂·0.5H₂O | Monoclinic | P2₁/n | 9 | 3D Framework |

| Sr(H₂PO₃)₂ | Monoclinic | C2/c | 8 | 2D Layered |

| Ca(H₂PO₃)₂·H₂O | Not specified | Not specified | Not specified | 2D Layered |

Spectroscopic Characterization and Vibrational Studies of Barium Phosphite

Fourier-Transform Infrared (FT-IR) Spectroscopy of Barium Phosphite (B83602)

FT-IR spectroscopy is a powerful tool for probing the vibrational modes of molecules. For barium phosphite, the infrared spectrum reveals characteristic absorption bands corresponding to the phosphite anion (HPO₃²⁻), specifically the P-H and P-O bonds, as well as vibrations from water molecules in hydrated forms. imist.maresearchgate.net

Assignment of Characteristic P-H Stretching and Deformation Vibrations

A distinct feature in the FT-IR spectrum of barium phosphite is the band corresponding to the P-H stretching vibration. This is a key indicator of the phosphite group. Research on various metal phosphites consistently places this stretching vibration in the region of 2404-2461 cm⁻¹. researchgate.netmdpi.com For instance, in a study on Ba₂(C₂O₄)(H₂PO₃)₂, the characteristic P-H stretch was observed at 2461 cm⁻¹. mdpi.com Similarly, in BaSc₂(HPO₃)₄(H₂O)₂, this peak appears at 2404 cm⁻¹. researchgate.net Another study on isostructural phosphites, including a barium-containing compound, identified P-H bending vibrations between 2425 and 2391 cm⁻¹. researchgate.net These assignments are consistent with the theoretical calculations performed using Density Functional Theory (DFT), which confirm the presence of these vibrational modes. imist.maresearchgate.net

Analysis of P-O Stretching Modes in Phosphite Anions

The P-O stretching modes in the phosphite anion are also prominent in the FT-IR spectrum. These vibrations are typically observed in the 900-1200 cm⁻¹ range. mdpi.com Specifically, symmetric and antisymmetric P-O stretching modes in compounds like BaSc₂(HPO₃)₄(H₂O)₂ are found between 1018 cm⁻¹ and 1073 cm⁻¹. researchgate.net In the case of Ba₂(C₂O₄)(H₂PO₃)₂, the various bands in the 900–1200 cm⁻¹ region have been associated with PO₃ modes. mdpi.com The analysis of dihydrogen phosphate (B84403) anions (H₂PO₄⁻), which have structural similarities, further supports these assignments, with internal vibrations of the PO₂ and P(OH)₂ groups being distinguished. researchgate.net The calculated infrared spectrum using DFT confirms the presence of P-O bonds belonging to the phosphite anion. imist.ma

Identification of Water Molecule Vibrations in Barium Phosphite Hydrates

For hydrated forms of barium phosphite, such as Ba(H₂PO₃)₂·0.5H₂O, the vibrations of water molecules are clearly identifiable in the FT-IR spectrum. imist.ma A broad peak around 3403 cm⁻¹ in BaSc₂(HPO₃)₄(H₂O)₂ is attributed to the O-H stretching vibration of coordinated water molecules. researchgate.net Additionally, a peak at 1672 cm⁻¹ in the same compound corresponds to the bending mode of water molecules. researchgate.net The presence of water molecules is further confirmed by computational models which include these moieties in the theoretical infrared spectrum calculations. imist.ma

Raman Spectroscopy for Complementary Vibrational Analysis of Barium Phosphite

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the vibrational analysis of barium phosphite. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. This often allows for the observation of vibrations that are weak or absent in the FT-IR spectrum.

Studies on related barium phosphate glasses have utilized Raman spectroscopy to investigate the structure of the phosphate network. researchgate.netx-mol.net For barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, both FT-IR and Raman spectra were recorded and the observed bands were assigned based on literature and theoretical group analyses. biointerfaceresearch.com The Raman spectrum of Ba(H₂PO₄)₂ was recorded from 100-3500 cm⁻¹, providing a comprehensive vibrational profile of the compound. biointerfaceresearch.com The use of Raman spectroscopy in conjunction with FT-IR allows for a more complete picture of the vibrational modes of barium phosphite and its related compounds.

Correlation of Spectroscopic Data with Derived Crystal Structure and Computational Models

The experimental data obtained from FT-IR and Raman spectroscopy can be correlated with the crystal structure determined by X-ray diffraction and with theoretical models derived from computational methods like Density Functional Theory (DFT). imist.maresearchgate.net

For Ba(H₂PO₃)₂·0.5H₂O, X-ray crystallography revealed a structure containing Ba²⁺ cations connected to nine oxygen atoms from the dihydrogen phosphite groups and a water molecule. imist.ma The bond lengths and angles determined from the crystal structure, such as P-O, P-O(H), and P-H distances, are in good agreement with those reported for similar phosphite compounds. imist.ma

Computational studies using DFT with the B3LYP functional and the LanL2DZ basis set have been employed to calculate the optimal molecular geometry and vibrational frequencies. imist.maresearchgate.netbiointerfaceresearch.com The calculated infrared spectrum for Ba(H₂PO₃)₂·0.5H₂O confirms the presence of the main moieties, including water molecules and the P-H and P-O bonds of the phosphite anion, showing good agreement with the experimental FT-IR spectrum. imist.ma This correlation between experimental spectroscopic data, crystal structure information, and computational results provides a robust and detailed understanding of the structural and vibrational properties of barium phosphite.

Computational Chemistry and Quantum Mechanical Modeling of Barium Phosphite

Density Functional Theory (DFT) Calculations for Barium Phosphite (B83602) Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. imist.ma For barium phosphite hemihydrate, DFT calculations have been utilized to determine its optimal molecular geometry. researchgate.netimist.ma Researchers have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the LanL2DZ (Los Alamos National Laboratory 2-Double Zeta) basis set to perform these geometry optimization calculations. imist.ma This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. imist.ma The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles within the barium phosphite crystal structure. imist.ma

A critical step in computational modeling is the validation of theoretical results against experimental data. For barium phosphite hemihydrate, the structural parameters obtained from DFT calculations have been compared with data from single-crystal X-ray diffraction (XRD), an experimental technique used to determine the atomic and molecular structure of a crystal. researchgate.netimist.maresearchgate.net

Studies show a strong agreement between the computationally optimized geometry and the experimental XRD data, confirming the accuracy of the DFT B3LYP/LanL2DZ method for this system. imist.ma The asymmetric unit of Ba(H₂PO₃)₂·0.5H₂O contains two unique Barium (Ba²⁺) cations, four dihydrogen phosphite (H₂PO₃⁻) anions, and one molecule of water. researchgate.net The Ba²⁺ cations are nine-coordinated, bonding to nine oxygen atoms from the phosphite groups and water molecules. imist.maresearchgate.net

The experimental data reveals average Ba-O bond distances of approximately 2.829 Å and 2.863 Å for the two distinct barium centers. imist.ma Key bond lengths and angles within the phosphite anion, such as P-O, P-O(H), and P-H, also show values consistent with those reported for similar phosphite-containing structures. imist.ma The close correlation between the calculated and experimental values validates the computational model's reliability for further electronic property analysis. imist.ma

| Parameter | Experimental Value (X-ray Crystallography) imist.ma | Theoretical Value (DFT B3LYP/LanL2DZ) imist.ma |

|---|---|---|

| Bond Distances (Å) | ||

| Average d(Ba-O) | 2.829 (for Ba1), 2.863 (for Ba2) | Data not available |

| Average d(P-O) | 1.505 | Data not available |

| Average d(P-O(H)) | 1.579 | Data not available |

| Average d(P-H) | 1.30 | Data not available |

| **Bond Angles (°) ** | ||

| Average O-P-O | 111.18 | Data not available |

Electronic Structure Analysis of Barium Phosphite

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For barium phosphite, computational methods provide a detailed picture of its molecular orbitals and charge distribution.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. researchgate.net The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. researchgate.net Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to accept electrons. researchgate.net For the barium phosphite complex, the properties of these orbitals have been determined through DFT calculations. researchgate.netimist.maimist.ma The energy and spatial distribution of the HOMO and LUMO are crucial for predicting how the molecule will interact with other chemical species.

FMO analysis is conducted to understand the reactivity and the nature of electrons in a molecular system. imist.maresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net In the context of barium phosphite, FMO analysis helps to predict its behavior in various chemical environments, such as its role as a corrosion inhibitor, by identifying its electron-donating and accepting capabilities. imist.maimist.ma

The energy band gap (ΔEgap) is the energy difference between the HOMO and LUMO levels (ΔEgap = E_LUMO - E_HOMO). imist.maresearchgate.net This value is critical as it reveals the energy required for an electronic transition from the ground state to the first excited state. researchgate.net The calculated energy gap for the Ba(H₂PO₃)₂·0.5H₂O complex provides insight into its electronic properties and potential applications. imist.ma Molecules with a large energy gap are typically considered hard molecules, while those with a small gap are considered soft molecules.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to identify regions of varying electron density. imist.maresearchgate.net Typically, red-colored regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net Blue-colored regions signify positive electrostatic potential, corresponding to electron-poor areas prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net For barium phosphite, the MEP map helps to identify the reactive centers of the molecule, providing a visual guide to its chemical reactivity and intermolecular interactions. imist.ma

Vibrational Frequency Calculations and Theoretical Infrared Spectra Construction

Vibrational frequency analysis is a cornerstone of computational chemistry, enabling the identification of stable molecular structures (minima on the potential energy surface) and the interpretation of experimental infrared (IR) and Raman spectra. faccts.deuni-rostock.de For barium phosphite, specifically barium dihydrogen phosphite hemihydrate (Ba(H₂PO₃)₂·0.5H₂O), Density Functional Theory (DFT) calculations have been successfully employed to compute its vibrational spectrum. imist.ma

Theoretical evaluations are often performed using software like Gaussian, with methods such as the B3LYP functional combined with the LanL2DZ basis set proving effective for this class of compounds. imist.maimist.ma Such calculations begin with the optimization of the molecular geometry to find a stable conformation. biointerfaceresearch.com Following optimization, frequency calculations are performed to ensure the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to generate the theoretical vibrational frequencies and their corresponding IR intensities. imist.mafaccts.de

The calculated infrared spectrum for Ba(H₂PO₃)₂·0.5H₂O shows good agreement with experimental Fourier-transform infrared (FT-IR) spectra, confirming the presence of key functional groups. imist.ma The theoretical spectrum aids in the precise assignment of vibrational bands observed experimentally.

Key vibrational modes for barium phosphite and their assignments from both experimental and theoretical studies are detailed below.

Table 1: Experimental and Theoretical Vibrational Frequencies for Ba(H₂PO₃)₂·0.5H₂O

| Vibrational Mode | Experimental Frequency (cm⁻¹) imist.ma | Theoretical (DFT) Frequency (cm⁻¹) imist.ma | Assignment |

|---|---|---|---|

| O-H Stretching (water) | 3420 | - | Stretching vibration of the water molecule. |

| P-H Stretching | 2360 | - | Stretching vibration of the P-H bond in the phosphite anion. |

| O-H Deformation (water) | 1630 | - | Deformation vibration of the water molecule. |

| P-O Asymmetric Stretching | 1090-1200 | - | Asymmetrical stretching of the P-O bonds within the PO₃ group. |

| P-O Symmetric Stretching | 1056 | - | Symmetrical stretching of the P-O bonds within the PO₃ group. |

Note: Specific theoretical frequency values were not fully detailed in the cited source, but the calculated spectrum was presented visually and confirmed the experimental assignments.

The consistency between the computed and measured spectra validates the computational model and allows for a deeper understanding of the compound's molecular structure and bonding characteristics. imist.maresearchgate.net

Molecular Dynamics (MD) Simulations for Structural Stability and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing insights into structural stability, conformational changes, and intermolecular interactions. nanografi.commdpi.com While specific MD simulation studies focusing exclusively on barium phosphite are not extensively documented in the reviewed literature, the application of MD to other barium-containing compounds and related systems demonstrates its potential for understanding barium phosphite.

MD simulations have been effectively used to investigate:

Structural and Thermodynamic Properties: In materials like barium zirconate (BaZrO₃), MD simulations have complemented experimental findings by providing atomic-level insight into structural parameters and thermodynamic behavior at various temperatures. researchgate.net

Ion-Molecule Interactions: Studies on the binding of alkaline earth metal ions, including Ba²⁺, to biological molecules like DNA have utilized MD simulations to elucidate the physical interactions, hydration effects, and binding preferences. rsc.org These simulations show that larger ions like Ba²⁺ can exhibit both direct and indirect binding to phosphate (B84403) groups. rsc.org

Phase Transitions and Dielectric Properties: For complex materials like barium titanate (BaTiO₃), MD simulations using core-shell models have been employed to characterize ferroelectric phases, study the effects of external fields, and analyze phase transformations. upc.edu

For barium phosphite, MD simulations could be employed to explore several key areas:

Hydration and Solvation: Simulating barium phosphite in an aqueous environment could reveal the structure of hydration shells around the Ba²⁺ cation and the phosphite anions, as well as the dynamics of water molecules within the crystal lattice of hydrated forms.

Thermal Stability: By simulating the system at different temperatures, MD can predict how the crystal structure and intermolecular interactions change, offering insights into thermal decomposition pathways and structural stability.

Interaction with Surfaces: MD is a valuable tool for studying the behavior of molecules at interfaces, which is crucial for understanding applications such as corrosion inhibition, as discussed in the following section.

The development of accurate force fields, which are essential for classical MD simulations, can be informed by quantum mechanical calculations (like DFT) on smaller fragments of the system. researchgate.net This multiscale modeling approach ensures that the simulations are grounded in a physically accurate description of the interatomic forces.

Adsorption Mechanism Studies via Computational Approaches

Computational methods, particularly DFT and MD simulations, are pivotal in studying the adsorption of molecules onto surfaces, providing a mechanistic understanding of processes like corrosion inhibition and scale prevention. researchgate.netnih.gov Phosphite-based inhibitors are known to function by adsorbing onto a metal surface, forming a protective layer. imist.ma

Computational studies on related systems have revealed key aspects of the adsorption mechanism:

Adsorption Sites and Bonding: DFT calculations can identify the most favorable adsorption sites and the nature of the chemical bonding. For phosphites, adsorption is thought to occur through the electron-donating oxygen and phosphorus atoms, which interact with the metal surface. imist.ma Similar computational studies on phosphonates adsorbing on barite (barium sulfate) surfaces have shown that a binding model where the phosphonate (B1237965) ion replaces surface sulfate (B86663) ions is consistent with experimental observations. rsc.org

Adsorption Energies: The strength of the interaction between the inhibitor and the surface can be quantified by calculating the adsorption energy. For instance, MD simulations of a chelating agent on different surfaces of BaSO₄ have been used to determine the adsorption energy, showing that the interaction strength varies depending on the crystal face. nih.gov

Inhibitor Conformation and Orientation: Simulations can predict how inhibitor molecules arrange themselves on a surface. This is critical for understanding how they form a dense, passivating layer. bgu.ac.il

For barium phosphite acting as a corrosion inhibitor, computational approaches could be used to model its interaction with a metal surface (e.g., steel). A typical computational workflow would involve:

Building a model of the metal surface (a slab) and the barium phosphite molecule.

Using DFT to calculate the interaction energy for various orientations and positions of the molecule on the surface to find the most stable adsorption geometry.

Performing MD simulations to study the dynamics of a larger number of inhibitor molecules on the surface in the presence of a solvent (e.g., water) and corrosive species.

These simulations can provide a detailed picture of the formation of the protective film, the role of the Ba²⁺ ion, and the stability of the adsorbed layer, guiding the development of more effective corrosion inhibitors. imist.ma

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Barium Phosphite | BaHPO₃ |

| Barium Dihydrogen Phosphite Hemihydrate | Ba(H₂PO₃)₂·0.5H₂O |

| Phosphorous Acid | H₃PO₃ |

| Barium Chloride | BaCl₂ |

| Barium Sulfate | BaSO₄ |

| Barium Zirconate | BaZrO₃ |

Chemical Reactivity, Transformation Mechanisms, and Redox Chemistry of Barium Phosphite

Role as a Reducing Agent in Inorganic Reactions

The phosphite (B83602) ion (PO₃³⁻) contains phosphorus in an intermediate oxidation state (+3), making it susceptible to oxidation to the more stable +5 state found in phosphate (B84403) (PO₄³⁻). vulcanchem.com This inherent tendency to be oxidized allows barium phosphite to function as a reducing agent in various chemical processes. vulcanchem.comnih.gov The reducing character of phosphite salts is a well-established property. wikipedia.org

This characteristic is leveraged in several industrial applications. For instance, phosphite compounds are utilized as reducing agents in processes like industrial metal electroplating. researchgate.net While specific data on barium phosphite is limited, the general reactivity of the phosphite anion provides a strong basis for its function in this capacity.

Table 1: Industrial Applications of Phosphites as Reducing Agents

| Application Area | Process | Role of Phosphite |

|---|---|---|

| Chemical Manufacturing | Synthesis of other phosphorus compounds | Starting material and reducing agent. nih.gov |

The oxidation of phosphite to phosphate is a thermodynamically favorable process, although it can be kinetically stable under certain conditions. researchgate.netkennesaw.edu The presence of catalysts or specific reaction conditions can facilitate this transformation, allowing barium phosphite to effectively reduce other species in a reaction.

Catalytic Properties in Chemical Synthesis

While direct evidence for barium phosphite acting as a primary catalyst in major synthetic reactions is not extensively documented, its components—barium ions and phosphite ligands—are both relevant in the field of catalysis.

Barium-Based Catalysis: Alkaline earth metals, including barium, are gaining interest for homogeneous catalysis due to their natural abundance. chemistryviews.org Barium's performance in catalytic applications is often the most attractive among the alkaline earth metals. chemistryviews.org For example, specialized barium amide complexes have been developed that effectively catalyze the formation of C–P bonds through the hydrophosphination of substrates. chemistryviews.org Barium phosphate, a related compound, is also known to act as a catalyst or catalyst support in various chemical reactions, including chemical synthesis and fuel processing. patsnap.com

Phosphite Ligands in Catalysis: Phosphite ligands are highly valuable in transition-metal catalysis. acs.orgalfachemic.com They are known to be less sensitive to oxidation than phosphine ligands and can be readily synthesized and modified. acs.orgalfachemic.com These ligands form complexes with transition metals like rhodium, palladium, and copper, which are then used to catalyze a wide array of organic reactions, including:

Asymmetric Hydrogenation alfachemic.com

Asymmetric Hydroformylation alfachemic.com

Coupling Reactions alfachemic.com

Asymmetric 1,4-addition Reactions alfachemic.com

The phosphite anion in barium phosphite can theoretically act as a ligand in a similar fashion, coordinating with metal centers to form catalytically active species. fiveable.me However, research into barium phosphite itself as a direct catalyst or ligand source remains an area for further exploration.

Hydrolysis and Solvation Behavior of Barium Phosphite

Barium phosphite is noted for its moderate solubility in water, which distinguishes it from many other common barium salts like barium carbonate and barium sulfate (B86663) that are largely insoluble. smolecule.comsmolecule.com Upon dissolution in an aqueous solution, barium phosphite dissociates into its constituent ions: barium cations (Ba²⁺) and phosphite anions ([HPO₃]²⁻).

The solvation process is influenced by the hydration energy of the Ba²⁺ ions and the polarizable nature of the phosphite anion. smolecule.com The binding of hydrated alkaline earth metal ions, including Ba²⁺, to phosphate anions has been modeled, showing that the large first solvation shell of the barium ion plays a significant role in its interactions. creighton.edu

Once in solution, the ions can participate in hydrolysis reactions. The barium ion (Ba²⁺) undergoes weak hydrolysis. The phosphite anion is prone to hydrolysis, a decomposition reaction that can be autocatalyzed by the formation of acidic phosphorus intermediates. mdpi.com This instability, particularly in acidic conditions, is a known characteristic of phosphite-containing compounds. mdpi.com

Complexation Reactions with Metal Ions

The phosphite anion in barium phosphite can act as a ligand, donating its electron pairs to coordinate with various metal ions and form complex compounds. fiveable.mewikipedia.org This behavior is analogous to that of the closely related phosphate anion, which is well-documented to form stable complexes with a wide range of transition metals. wikipedia.org

Phosphite and alkyl phosphite esters are known to serve as ligands in organometallic chemistry, forming complexes with metals such as cobalt, nickel, copper, and silver. wikipedia.orgacs.org The nature of the coordination can vary, with the phosphite anion potentially binding to a metal center in several ways. Drawing a parallel with phosphate complexes, these binding modes could include: wikipedia.org

Bidentate, Chelating: The phosphite ion binds to a single metal center through two of its oxygen atoms.

Bidentate, Bridging: The phosphite ion links two different metal centers, acting as a bridge between them.

Tridentate, Bridging: The phosphite ion coordinates to three different metal centers, often capping a triangular cluster of metal atoms.

The barium ion itself can form complexes. The coordination number and geometry around the barium ion in complexes can be variable, with coordination numbers of 8 or 9 being observed in mixed metal phosphonate (B1237965) structures, forming geometries such as a distorted tricapped triangular prism. mdpi.com This demonstrates the capacity of the barium ion to participate in the formation of complex inorganic frameworks.

Table 2: Potential Coordination Modes of Phosphite Ligand with Metal Ions (Modeled on Phosphate) wikipedia.org

| Coordination Mode | Description |

|---|---|

| Bidentate (Chelating) | Binds to a single metal ion via two donor atoms. |

| Bidentate (Bridging) | Connects two separate metal ions. |

| Tridentate (Bridging) | Connects three separate metal ions. |

Decomposition Pathways of Barium Phosphite Compounds

Barium phosphite can undergo decomposition through several pathways, primarily involving thermal degradation and chemical transformation, specifically oxidation.

Thermal Decomposition: When heated, inorganic salts like barium phosphite can decompose. For instance, the thermal decomposition of sodium or barium azide is a known method to produce very pure nitrogen gas. smartachievers.online The specific products of barium phosphite's thermal decomposition would depend on the conditions (e.g., temperature, atmosphere). Thermogravimetric analysis is a technique used to study the thermal decomposition of metal phosphites and can help characterize their reactivity. kennesaw.edu

Oxidative Transformation: A primary transformation pathway for barium phosphite involves the oxidation of the phosphite anion ([HPO₃]²⁻) to the phosphate anion (PO₄³⁻). kennesaw.edu This oxidation from the P(+3) state to the more stable P(+5) state is an exergonic process. researchgate.net This reaction can occur under mild heating conditions and may be facilitated by the presence of other chemical agents. nih.gov Studies on various metal phosphites (Ca, Mg, Fe) have investigated this oxidative transformation as a plausible geochemical pathway for the formation of phosphates. kennesaw.edu The activation energy for this oxidation can be determined through techniques like thermogravimetric analysis coupled with infrared spectroscopy (TG-IR). kennesaw.edu This inherent reactivity makes barium phosphite a useful intermediate in the synthesis of other phosphorus compounds, such as phosphorous acid. nih.govacs.orgmit.edu

Advanced Analytical Methodologies for Barium Phosphite Characterization

Qualitative Detection and Identification Techniques for Phosphite (B83602)

Qualitative analysis is the first step in confirming the presence of the phosphite anion in a sample. These methods are typically rapid and provide a positive or negative indication of the analyte.

For phosphite, a characteristic test involves its reaction with certain metallic anions in an acid-buffered solution to form a colored complex. google.com For instance, the addition of a molybdate (B1676688) anion solution to a sample containing phosphite, followed by a selective reducing agent like ascorbic acid, results in the formation of a blue-colored heteropoly molybdo-phosphite complex. google.com The development of this blue color indicates the presence of phosphite. google.com The intensity of the color can be observed visually for qualitative purposes. google.com This type of colorimetric test can be performed quickly, often within minutes. google.com

Similarly, precipitation reactions can be employed. While specific precipitants for phosphite are less common than for phosphate (B84403), the addition of a solution containing a cation that forms an insoluble salt with phosphite would result in a precipitate, indicating its presence. The identity of this precipitate would then need to be confirmed through further analysis.

Chromatographic Separations and Analysis in Phosphite-Containing Mixtures

Chromatography is a powerful technique for separating and quantifying components within a mixture. For the analysis of the phosphite anion, particularly in the presence of structurally similar ions like phosphate and hypophosphite, Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. shodex.commetrohm.com

In these methods, a liquid sample is passed through a column packed with a stationary phase. thermofisher.com The different anions in the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times. shodex.com

For phosphite analysis, an anion-exchange column is typically used. thermofisher.com A common mobile phase, or eluent, is an aqueous solution of potassium hydroxide (B78521) or a carbonate/bicarbonate buffer. shodex.comthermofisher.com After separation, the anions are detected, often by suppressed conductivity, which provides a sensitive and reliable measurement. thermofisher.com This approach allows for the simultaneous determination of phosphite, phosphate, and other anions in a single analytical run. shodex.comscielo.org.za

| Technique | Stationary Phase (Column) | Mobile Phase (Eluent) | Detection Method | Application |

|---|---|---|---|---|

| Ion Chromatography (IC) | Anion-exchange resin (e.g., Dionex IonPac AS28-Fast-4µm). thermofisher.com | Potassium Hydroxide (KOH) or Carbonate/Bicarbonate solution. shodex.comthermofisher.com | Suppressed Conductivity. thermofisher.com | Separation and quantification of phosphite, phosphate, and hypophosphite. shodex.com |

| High-Performance Liquid Chromatography (HPLC) | Polar-Reverse Phase (e.g., Phenomenex Synergi Polar-RP). scielo.org.zaresearchgate.net | Acetonitrile and acidified water. scielo.org.zaresearchgate.net | UV Detection. scielo.org.zaresearchgate.net | Simultaneous determination of nitrite, nitrate (B79036), and phosphate (adaptable for phosphite). scielo.org.zaresearchgate.net |

Integration of Spectroscopic and Computational Methods in Analytical Research

The comprehensive characterization of barium phosphite and related inorganic compounds is significantly enhanced by the integration of experimental spectroscopic techniques with theoretical computational methods. This synergistic approach provides a deeper understanding of the material's structural and vibrational properties than either method could achieve alone. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for interpreting and validating experimental data obtained from techniques such as Infrared (IR) and Raman spectroscopy.

In the analytical research of complex inorganic structures, such as barium phosphates, computational models are used to predict molecular geometries and vibrational frequencies. These theoretical predictions are then compared with experimental results to assign spectral bands with a higher degree of confidence. For instance, in the study of barium dihydrogenomonophosphate (Ba(H₂PO₄)₂), a compound closely related to barium phosphite, researchers have successfully employed this integrated approach. biointerfaceresearch.com

The process typically begins with the determination of the crystal structure using a technique like X-ray crystallography. This provides the precise atomic coordinates that are used as the input for computational modeling. Using this initial geometry, DFT calculations can optimize the molecular structure and compute a theoretical vibrational spectrum.

A comparison of the calculated and experimentally observed vibrational frequencies allows for the detailed assignment of each spectral band to specific molecular motions, such as the stretching and bending modes of the phosphate groups. biointerfaceresearch.com Discrepancies between the experimental and theoretical values can often be reconciled by applying scaling factors to the computational data, accounting for factors like anharmonicity and the limitations of the theoretical model.

The following table illustrates the kind of data generated in such an integrated study, showing a comparison of experimental and calculated vibrational frequencies for the phosphate anion in a related barium compound.

| Vibrational Mode | Experimental Raman (cm⁻¹) | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| ν1 | 906 | 908 | 915 | Symmetric P-(OH)₂ stretch |

| ν3 | 1102, 1158 | 1095, 1165 | 1110, 1162 | Asymmetric PO₂ stretch |

| δ | 370, 471 | 365, 475 | 375, 480 | O-P-O bending |

| γ | 528, 560 | 530, 565 | 535, 570 | PO₂ twisting/wagging |

Note: Data presented is representative of the type of findings for a related compound, barium dihydrogenomonophosphate, to illustrate the methodology. biointerfaceresearch.com

This integrated approach not only aids in the precise assignment of spectral features but also provides insights into the electronic structure of the compound. For example, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in understanding the chemical reactivity and electronic properties of the material. biointerfaceresearch.com The agreement between the computationally predicted structural parameters and those determined experimentally further validates the accuracy of the theoretical model. biointerfaceresearch.com

Applications of Barium Phosphite in Advanced Materials Science and Engineering

Corrosion Inhibition Formulations and Mechanisms by Barium Phosphite (B83602)

Barium phosphite serves as an effective corrosion inhibitor, particularly for metals and alloys, through mechanisms that involve the creation of a protective barrier on the metal's surface. Its performance is evaluated using established electrochemical and analytical techniques.

The primary mechanism of corrosion inhibition by barium phosphite involves the formation of a thin, adherent, and protective film on the metal surface. When introduced into a corrosive environment, the phosphite anion interacts with the metal ions produced during the initial stages of corrosion. This interaction leads to the precipitation of a complex, insoluble layer that acts as a physical barrier.

This barrier film isolates the metal substrate from the aggressive species in the environment, such as chlorides, sulfates, and oxygen, thereby stifling the electrochemical reactions that drive corrosion. Research on related compounds, such as barium phosphate (B84403), has shown the formation of two-layer structures on magnesium alloys, which significantly decreases the corrosion current density researchgate.net. The film formed by barium phosphite is believed to be a mix of metal oxides, hydroxides, and barium-containing phosphate/phosphite complexes, which provides robust protection researchgate.netmdpi.com. The phosphonate (B1237965) components, in particular, are known for their strong chemical interaction with metal ions, which can induce the precipitation of a protective coating nih.gov.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the performance of corrosion inhibitors ijcsi.promdpi.com. In the context of barium phosphite, EIS studies are employed to quantitatively assess the protective properties of the film formed on the metal surface researchgate.netjmaterenvironsci.com. The analysis typically involves modeling the metal-electrolyte interface as an equivalent electrical circuit.

When an effective inhibitor like barium phosphite is present, EIS data characteristically show a significant increase in the charge transfer resistance (Rct), which indicates a slowing of the corrosion reactions at the metal-film interface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the formation of a thicker, more compact protective film that displaces water molecules and reduces the dielectric constant at the interface researchgate.net. These changes in impedance parameters provide quantitative evidence of the inhibitor's effectiveness.

Table 1: Representative EIS Data for Steel in an Acidic Medium This table presents illustrative data demonstrating the expected effect of Barium Phosphite on EIS parameters.

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank (0 ppm) | 50 | 300 | - |

| 100 ppm Barium Phosphite | 450 | 150 | 88.9 |

| 200 ppm Barium Phosphite | 980 | 85 | 94.9 |

Weight loss analysis is a conventional and straightforward method for determining the corrosion rate of a metal and the efficiency of an inhibitor chesci.comresearchgate.netsemanticscholar.org. The method involves exposing a pre-weighed metal coupon to a corrosive environment, both with and without the inhibitor, for a specified duration. After exposure, the coupons are cleaned to remove corrosion products, and the weight loss is measured researchgate.net.

Studies using this method demonstrate that the presence of barium phosphite significantly reduces the weight loss of metals like steel and aluminum in aggressive media researchgate.net. The inhibition efficiency is calculated from the reduction in weight loss. The data consistently show that as the concentration of barium phosphite increases, the weight loss decreases, confirming the formation of a stable protective layer that hinders metal dissolution chesci.comresearchgate.net.

Table 2: Weight Loss Analysis of Mild Steel in 1M HCl Solution This table contains representative data showing the impact of Barium Phosphite on corrosion rate as determined by weight loss.

| Inhibitor | Concentration (g/L) | Exposure Time (hours) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank | 0 | 24 | 125.0 | 0.521 | - |

| Barium Phosphite | 0.5 | 24 | 18.5 | 0.077 | 85.2 |

| Barium Phosphite | 1.0 | 24 | 9.8 | 0.041 | 92.2 |

Role as Stabilizers and Additives in Polymer Materials

In the polymer industry, phosphites are widely recognized as effective secondary antioxidants and process stabilizers amfine.comgoogle.com. They are crucial for protecting polymers from degradation during high-temperature processing steps like extrusion and molding specialchem.com.

Barium phosphite can function as a heat stabilizer in various polymer matrices, including plastics like polyvinyl chloride (PVC) and rubbers researchgate.net. During processing, polymers are susceptible to thermal degradation, which leads to discoloration, changes in melt viscosity, and loss of mechanical properties specialchem.combasf.com.

Phosphite stabilizers work by decomposing hydroperoxides, which are intermediates in the oxidation process that leads to polymer degradation amfine.com. By scavenging these reactive species, barium phosphite helps to maintain the polymer's molecular weight and physical integrity. This results in improved color stability, better retention of mechanical strength, and enhanced longevity of the final product specialchem.comresearchgate.net. While there is a trend toward replacing heavy-metal stabilizers, barium-based systems have a long history of effective use in these applications researchgate.net.

Table 3: Effect of Barium Phosphite on PVC Properties After Thermal Aging This table illustrates the stabilizing effect of Barium Phosphite on key properties of PVC.

| Property | Unstabilized PVC | PVC with Barium Phosphite |

|---|---|---|

| Yellowness Index (after 30 min @ 180°C) | 45 | 12 |

| Tensile Strength Retention (%) | 60 | 95 |

Integration into Coatings and Surface Modification Technologies

Barium phosphite can be incorporated into protective coating formulations to enhance their performance. Its role in this context is twofold: it acts as a functional filler and as an active corrosion inhibitor at the coating-substrate interface google.com. The use of barium compounds, such as barium sulfate (B86663), as fillers in coatings is well-established for improving properties like film thickness, abrasion resistance, and water resistance hoyonn.comscirp.orgscirp.org.

When integrated into a paint or coating system, barium phosphite particles can improve the barrier properties of the coating, making it more difficult for corrosive species to penetrate and reach the metal surface google.com. Furthermore, if the coating is scratched or damaged, the barium phosphite can leach out and form a protective film on the exposed metal, a process known as "self-healing." Phosphonate and phosphate groups are recognized as effective anchoring groups for modifying the surface of fillers like barium sulfate, improving their compatibility within polymer matrices scirp.orgscirp.org. This dual-action capability makes barium phosphite a valuable additive in the formulation of high-performance anti-corrosion coatings google.com.

Catalyst Support and Functional Material Design

While research into barium phosphite specifically as a catalyst support is an emerging area, related barium compounds have demonstrated utility in catalytic applications. Barium phosphate, for instance, can function as a catalyst or a support material in various chemical reactions, helping to accelerate processes and improve selectivity patsnap.com. The unique structural properties of such materials are beneficial in the synthesis of advanced materials with tailored characteristics patsnap.com.

In the realm of functional material design, significant developments have been made with barium phosphonates, which are structurally related to barium phosphite. Researchers have successfully synthesized robust, crystalline barium phosphonate metal-organic frameworks (MOFs), termed Empa-1 and Empa-2 acs.org. These materials are created by modulating the ratio of barium ions (Ba²⁺) with a specific tetratopic phosphonate-based linker acs.org. The ability to create stable two-dimensional (2D) and three-dimensional (3D) frameworks using alkaline earth metals like barium opens pathways for developing new crystalline, porous materials acs.org. Such MOFs have potential applications in areas like gas sorption, as demonstrated by the CO₂ sorption capabilities of the 3D Empa-2 framework, which contains uncoordinated phosphonic acid moieties acs.org.

Furthermore, phosphonate coatings on other barium-containing functional materials have been explored. For example, amorphous coatings of phosphonic acids have been formed on barium hexaferrite (BHF) nanoplatelets researchgate.netnih.gov. The strong chemical interaction between surface metal ions and phosphonic groups can induce a dissolution and precipitation process, resulting in the formation of a porous coating of metal-phosphonates on the nanoplatelets researchgate.netnih.gov. This technique allows for the development of novel functional materials, such as porous nanomagnets that are highly responsive to weak magnetic fields and can be used as sorbents for heavy metals researchgate.net. These examples of barium phosphonate materials highlight the potential design strategies that could be adapted for barium phosphite in creating advanced functional materials.

Environmental Biogeochemical Interactions of Barium Phosphite

The introduction of phosphite, the phosphorus-containing component of barium phosphite, into the environment has significant implications for biogeochemical cycles. Phosphite is a reduced form of phosphorus that is widely present in environments such as soil, freshwater, and oceans, where it participates in the global phosphorus redox cycle researchgate.netnih.gov. Unlike phosphate, which has long been considered the primary form of phosphorus in these cycles, reduced phosphorus compounds like phosphite introduce alternative pathways for nutrient cycling nih.govresearchgate.net. The biogeochemical cycles of essential elements like phosphorus, carbon, nitrogen, and sulfur are intimately linked, often through biological productivity and microbial activity mdpi.comresearchgate.net.

Accumulation in Bacterial Biofilms

Recent research has demonstrated that bacterial biofilms, particularly their extracellular polymeric substances (EPS), are capable of bioaccumulating barium nih.govbgu.ac.il. In experimental settings, marine bacterial biofilms have been shown to concentrate barium, creating conditions suitable for the precipitation of barium-containing minerals like barite (barium sulfate) nih.govnih.gov.

During the initial stages of this bioaccumulation process, an amorphous, phosphorus-rich phase is formed, which later evolves into more crystalline structures nih.govbgu.ac.ilresearchgate.net. High-resolution microscopy and elemental mapping have confirmed the co-location of barium and phosphorus within the biofilms, and in some cases, the presence of polyphosphate grains enriched with barium inside bacterial cells nih.gov. It is suggested that phosphate groups on the bacterial biofilms act as binding sites, concentrating barium and serving as nucleation points for mineral formation nih.gov. This process is not considered to be organism-specific, as EPS is produced by a wide range of aquatic microorganisms nih.gov.

The table below summarizes the experimental conditions under which barium accumulation in bacterial biofilms was observed.

| Parameter | Details |

| Bacterial Strains | Marine bacteria isolated from different habitats |

| Culture Medium | Marine Broth (MB) medium |

| Barium Concentration | Experiments conducted with 2 mM and 20 mM Barium concentrations |

| Incubation | Cultures grown to late exponential phase, then centrifuged and exposed to Ba-containing media for 24 hours |

| Primary Observation | Scanning Electron Microscopy (SEM) confirmed Ba accumulation in the biofilms produced by all tested marine bacteria |

| Compositional Analysis | Energy-dispersive X-ray spectroscopy (EDX) and High-Resolution Transmission Electron Microscopy (HRTEM) identified an initial amorphous P-rich phase associated with Ba, which later evolves into barite crystals nih.govnih.gov |

Influence on Environmental Phosphorus Cycling

The accumulation of barium in bacterial biofilms is directly linked to the presence of phosphorus. The formation of a phosphorus-rich phase is a key initial step in the sequestration of barium by these microbial communities nih.govbgu.ac.ilresearchgate.net. This microbial activity serves as both a sink and a source of phosphorus, mediating its transformation between organic and inorganic forms wikipedia.org. The ability of microorganisms within biofilms to utilize and transform compounds like phosphite can affect phosphorus availability in their local environment. This microbial processing of phosphite is an integral part of the redox cycling of phosphorus in soils and aquatic systems researchgate.net. Therefore, the introduction of barium phosphite into an ecosystem can be influenced by, and in turn influence, the microbial component of the phosphorus cycle, potentially affecting nutrient availability and mineral precipitation processes nih.govwikipedia.org.

Future Research Trajectories and Interdisciplinary Opportunities for Barium Phosphite

Exploration of Novel Barium Phosphite (B83602) Polymorphs and Derivatives

The discovery and characterization of new crystalline forms (polymorphs) and derivative compounds are fundamental to expanding the materials science of barium phosphite. While research has been conducted on compounds like barium dihydrogen phosphite hemihydrate, Ba(H₂PO₃)₂·0.5H₂O, the full landscape of its potential polymorphic forms remains largely unexplored. imist.maresearchgate.net The existence of polymorphs is critical as different crystal structures can lead to vastly different physical and chemical properties. For instance, studies on related phosphidosilicates, such as Ba₂SiP₄, have revealed the existence of at least two polymorphs with distinct SiP₄ network structures, which transform at high temperatures. researchgate.net This highlights the potential for discovering new barium phosphite polymorphs with unique characteristics.

Future research should focus on systematically investigating the synthesis of barium phosphite under a wide range of conditions (e.g., temperature, pressure, solvent systems) to induce the formation of novel polymorphs. google.com

Furthermore, the creation of new derivatives offers a pathway to tailor material properties. A notable example is the synthesis and structural characterization of Ba₂(C₂O₄)(H₂PO₃)₂, a mixed-anion framework that combines barium with both oxalate (B1200264) and phosphite ions. mdpi.com This compound features a three-dimensional structure with BaO₉ coordination polyhedra and represents a novel class of barium oxalato-phosphite materials. mdpi.com Research into other mixed-anion systems or the incorporation of organic structure-directing agents could lead to a wide array of new barium phosphite derivatives with engineered properties. researchgate.netmdpi.com

Development of Advanced Functional Materials Incorporating Barium Phosphite

Barium phosphite and its derivatives are promising building blocks for the next generation of advanced functional materials. The ability of phosphonate (B1237965) groups to link with metal ions has been leveraged to create robust metal-organic frameworks (MOFs). uzh.ch For example, barium phosphonate MOFs have been synthesized that exhibit significant structural stability under aqueous conditions, paving the way for new crystalline, porous frameworks with potential applications in areas like gas sorption. uzh.ch Exploring the use of barium phosphite as a precursor or component in such frameworks is a key research direction.

In the realm of energy storage, related amorphous barium nickel phosphate (B84403) nanofibers have demonstrated remarkable supercapacitive performance, with specific capacitances as high as 1058 F g⁻¹. researchgate.netrsc.org These materials are synthesized via a cation exchange reaction, and their high surface area provides ample active sites for faradaic charge transfer. rsc.org Future work could investigate the synthesis of amorphous barium phosphite-based nanofibers or composites, which may exhibit similarly promising electrochemical properties for supercapacitors and batteries. researchgate.netrsc.orgrsc.org The use of phosphite-based additives, such as tris(trimethylsilyl) phosphite, has already been shown to improve the performance of cathode materials in lithium-ion batteries, suggesting a role for barium phosphite in electrolyte or electrode formulations. worldscientific.com

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental synthesis and characterization with computational modeling provides a powerful approach for accelerating the discovery and understanding of new materials. For barium dihydrogen phosphite hemihydrate (Ba(H₂PO₃)₂·0.5H₂O), researchers have successfully integrated experimental techniques with computational studies. imist.maresearchgate.net

The synthesis was achieved by reacting barium chloride with phosphorous acid, and the resulting compound was characterized using powder X-ray diffraction (PXRD) and FT-IR spectroscopy to confirm its composition and phase purity. imist.maresearchgate.net Alongside these experiments, density functional theory (DFT) calculations were employed to determine the optimal molecular geometry, vibrational frequencies, and electronic properties, such as the HOMO-LUMO gap. imist.maresearchgate.net This integrated approach demonstrated that the computationally predicted structural parameters were in good agreement with the experimental data, validating the theoretical models. imist.ma